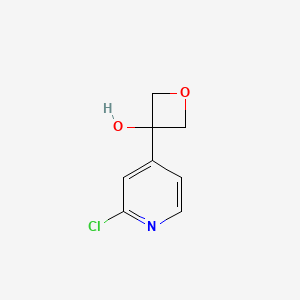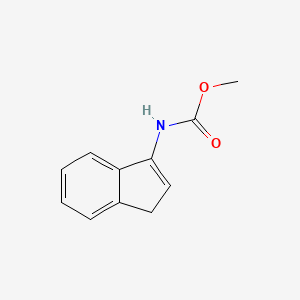
1-Methylnaphthalene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylnaphthalene-6-carboxylic acid is an organic compound with the molecular formula C12H10O2 It belongs to the class of naphthalenecarboxylic acids, which are characterized by a naphthalene moiety bearing a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-6-carboxylic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of 1-methylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which are then acidified to yield the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 1-methylnaphthalene using chromic acid or other strong oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphthalene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acidic or basic catalysts for hydrolysis and other reactions.
Major Products:
Oxidation Products: Further oxidized naphthalene derivatives.
Reduction Products: Alcohols and other reduced forms of the compound.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Methylnaphthalene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methylnaphthalene-6-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The aromatic ring structure allows for electrophilic and nucleophilic substitution reactions, further diversifying its chemical behavior .
Comparison with Similar Compounds
6-Methylnaphthalene-1-carboxylic Acid: Another naphthalenecarboxylic acid with similar chemical properties.
Naphthalene-2-carboxylic Acid: A related compound with a carboxylic acid group at a different position on the naphthalene ring.
Uniqueness: 1-Methylnaphthalene-6-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The position of the carboxylic acid group and the presence of a methyl group contribute to its distinct chemical behavior and properties.
Properties
Molecular Formula |
C12H10O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c1-8-3-2-4-9-7-10(12(13)14)5-6-11(8)9/h2-7H,1H3,(H,13,14) |
InChI Key |
VEFBBGPZCXZWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


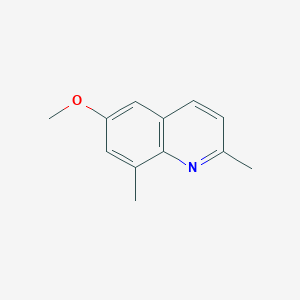
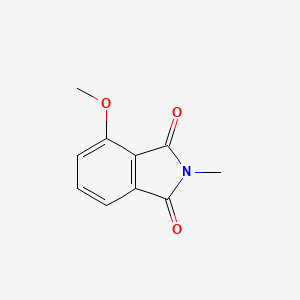
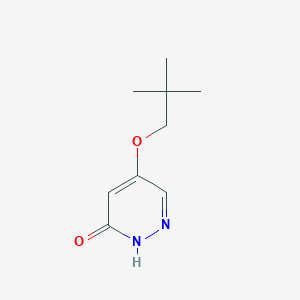

![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)

![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
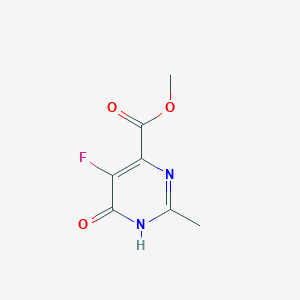
![Ethyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11907838.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride](/img/structure/B11907840.png)

![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B11907857.png)
